molecular formula C10H6BrNO2 B1510679 5-Bromoisoquinoline-1-carboxylic acid CAS No. 1111311-65-9

5-Bromoisoquinoline-1-carboxylic acid

Cat. No.: B1510679
CAS No.: 1111311-65-9
M. Wt: 252.06 g/mol
InChI Key: AFXXNDCVWRDKAK-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-1-carboxylic acid is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 1-position of the isoquinoline ring system. It has a molecular weight of 252.07 g/mol and is typically found as a white to off-white powder.

Synthetic Routes and Reaction Conditions:

  • Bromination of Isoquinoline: One common synthetic route involves the bromination of isoquinoline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), to introduce the bromine atom at the 5-position.

  • Carboxylation of 5-Bromoisoquinoline: The carboxylic acid group can be introduced through various carboxylation methods, such as the reaction with carbon monoxide and a suitable catalyst under high pressure and temperature conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and carboxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-bromoisoquinoline-1,3-dicarboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: 5-Bromoisoquinoline-1,3-dicarboxylic acid

  • Reduction: this compound alcohols or aldehydes

  • Substitution: Various substituted isoquinolines depending on the nucleophile used

Scientific Research Applications

5-Bromoisoquinoline-1-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of brominated isoquinolines on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromoisoquinoline-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

5-Bromoisoquinoline-1-carboxylic acid is similar to other brominated isoquinolines and carboxylic acids, but its unique combination of functional groups gives it distinct chemical properties and reactivity. Some similar compounds include:

  • Isoquinoline-1-carboxylic acid: Lacks the bromine atom

  • 5-Bromoisochromene-1-carboxylic acid: Similar structure but different ring system

  • 5-Bromopyridine-1-carboxylic acid: Different heterocyclic core

These compounds may exhibit different reactivity and biological activities due to variations in their molecular structures.

Properties

IUPAC Name

5-bromoisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXXNDCVWRDKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745092
Record name 5-Bromoisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111311-65-9, 1253654-73-7
Record name 5-Bromoisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoisoquinoline-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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